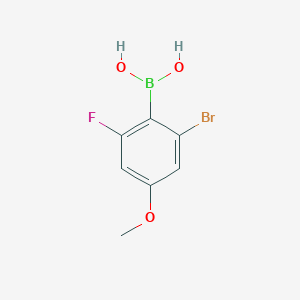

2-Bromo-4-methoxy-6-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-6-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORQOWBPWLGVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236086 | |

| Record name | B-(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315476-03-9 | |

| Record name | B-(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic acid

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry, boronic acids are indispensable tools. First synthesized in 1860, their application has grown exponentially, largely due to their versatile reactivity, stability, and relatively low toxicity.[1] A key advantage is that the boronic acid functional group is often degraded in vivo to boric acid, which can be considered a "green" byproduct, readily eliminated by the body.[1] Their utility is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon (C-C) bonds, which form the backbone of countless pharmaceutical agents.[1][2]

This guide focuses on a highly functionalized and strategically important member of this class: 2-Bromo-4-methoxy-6-fluorophenylboronic acid . The specific arrangement of the bromo, fluoro, and methoxy substituents on the phenyl ring is not arbitrary; it offers a unique combination of steric and electronic properties. These features provide medicinal chemists with precise control over molecular architecture, enabling the synthesis of complex and highly specific drug candidates. The presence of a fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive handle for further synthetic transformations, such as subsequent cross-coupling reactions.[3][4] This guide will provide an in-depth profile of this reagent, its core applications, and field-proven protocols for its effective use.

Compound Profile: this compound

The precise identity and properties of a chemical reagent are foundational to its successful application and the reproducibility of experimental results.

CAS Number: 1315476-03-9[5]

Physicochemical and Computational Data

The properties of this compound make it a stable and reliable reagent for synthetic applications. Its characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1315476-03-9 | ChemScene[5] |

| Molecular Formula | C₇H₇BBrFO₃ | ChemScene[5] |

| Molecular Weight | 248.84 g/mol | ChemScene[5] |

| Purity | ≥98% | ChemScene[5] |

| SMILES | OB(C1=C(F)C=C(OC)C=C1Br)O | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | ChemScene[5] |

| LogP | 0.2766 | ChemScene[5] |

| Hydrogen Bond Donors | 2 | ChemScene[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[5] |

Structural Rationale and Synthetic Value

The strategic value of this molecule lies in its unique substitution pattern:

-

Boronic Acid Group (-B(OH)₂): The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond where the boronic acid is located.

-

Bromo Group (-Br): Positioned ortho to the boronic acid, this halogen serves as a secondary reactive handle. It can be used in subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of complex biaryl or heteroaryl structures.

-

Fluoro Group (-F): Also ortho to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the boronic acid and, more importantly, can be a desirable feature in a final drug molecule, often improving metabolic stability and binding affinity to target proteins.[4]

-

Methoxy Group (-OCH₃): Positioned para to the bromo group, this electron-donating group modulates the electronic properties of the aromatic ring, influencing the overall reactivity and properties of molecules synthesized from this building block.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[1][2]

Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three main steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-bromo-4-methoxy-6-fluorophenyl moiety) to the Palladium(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating this transfer.[6]

-

Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are ejected as the final biaryl product, regenerating the Palladium(0) catalyst, which re-enters the cycle.[1]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.

Objective: To synthesize a substituted biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.2 eq)

-

Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)

-

Solvent System (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Causality: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide. The palladium catalyst is the engine of the reaction; tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for many substrates.[7]

-

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover and achieving a high yield.

-

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

-

Causality: A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base. The water is essential for dissolving the base and facilitating the formation of the boronate "ate" complex required for transmetalation.[6][8] Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

-

Causality: Heat provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Causality: Chromatography is necessary to remove residual catalyst, unreacted boronic acid, and any side products, ensuring the high purity required for subsequent research or drug development steps.

-

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be unequivocally tracked by analytical techniques like TLC or LC-MS, confirming the consumption of starting materials and the formation of the product. The final structure and purity of the isolated compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to validate the outcome of the synthesis.

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated building block designed for the challenges of modern organic synthesis. Its unique trifunctional substitution pattern provides chemists with a powerful tool for creating novel molecular architectures with high precision. A thorough understanding of its properties and the mechanistic underpinnings of its primary application, the Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

-

2-Bromo-4-fluorophenylboronic acid | C6H5BBrFO2 | CID 53216314. PubChem. [Link]

-

(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | CAS N/A. Alchem.Pharmtech. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

- Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

-

Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid

Introduction: Unveiling a Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. Phenylboronic acids, in particular, have emerged as indispensable precursors, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a uniquely substituted member of this class: 2-Bromo-4-methoxy-6-fluorophenylboronic acid. Its trifunctionalized aromatic ring, featuring a bromine atom, a methoxy group, and a fluorine atom, presents a rich tapestry of synthetic possibilities. The bromine offers a handle for cross-coupling reactions, the electron-donating methoxy group can modulate reactivity and solubility, and the strongly electron-withdrawing fluorine atom can impart desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity in medicinal chemistry contexts.[1]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also field-proven insights and detailed experimental protocols for its characterization and application.

Core Physicochemical Profile

While extensive experimental data for this compound is not yet prevalent in publicly accessible literature, a foundational understanding of its properties can be established through computational predictions and comparison with structurally similar molecules.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 1315476-03-9 | [2] |

| Molecular Formula | C₇H₇BBrFO₃ | [2] |

| Molecular Weight | 248.84 g/mol | [2] |

| SMILES | OB(C1=C(F)C=C(OC)C=C1Br)O | [2] |

| Purity | ≥98% (Commercially Available) | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Computed Physicochemical Parameters

Computational models provide valuable initial estimates of a molecule's behavior. The following data has been calculated using established algorithms.

| Parameter | Value | Significance in Drug Discovery and Synthesis |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration. |

| LogP (Octanol-Water Partition Coefficient) | 0.2766 | A measure of lipophilicity, which affects solubility, absorption, and distribution. This value suggests a relatively balanced hydrophilic-lipophilic character. |

| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets. |

| Hydrogen Bond Donors | 2 | The number of atoms that can donate a hydrogen bond, also impacting solubility and biological interactions. |

| Rotatable Bonds | 2 | A measure of molecular flexibility, which can influence binding to a target protein. |

Experimental Determination of Physicochemical Properties: A Practical Guide

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties of this compound. The causality behind each step is explained to ensure a thorough understanding of the methodology.

Workflow for Physicochemical Characterization of a Novel Boronic Acid

Caption: Workflow for the comprehensive physicochemical characterization of a novel arylboronic acid.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rate of 10-20 °C/min initially. As the expected melting point is approached, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various organic solvents is critical for its use in synthesis, purification, and formulation.[3] The "like dissolves like" principle suggests that this compound, with both polar (boronic acid, methoxy) and non-polar (bromofluorophenyl ring) features, will exhibit varied solubility.

Protocol (Shake-Flask Method): [3]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to ensure complete separation of the solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution), dilute it with a suitable solvent, and determine the concentration of the boronic acid using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or mol/L.

pKa Determination

Rationale: The acidity of the boronic acid (Lewis acidity) influences its reactivity in cross-coupling reactions and its behavior in biological systems. Arylboronic acids are weak Lewis acids, and their pKa can be determined by titration.

Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMSO or methanol to ensure solubility).[4]

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the data can be fitted to the Henderson-Hasselbalch equation.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic protons will appear as doublets or doublets of doublets in the aromatic region (typically 6.5-8.0 ppm), with coupling constants characteristic of their relative positions.

-

The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm.

-

The hydroxyl protons of the boronic acid will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

The aromatic carbons will show distinct signals in the region of 100-160 ppm. The carbons directly attached to the electron-withdrawing fluorine and bromine atoms will be significantly affected.

-

The methoxy carbon will appear around 55-60 ppm.

-

-

¹⁹F NMR:

-

A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

¹¹B NMR:

-

A broad signal is expected in the typical range for trigonal boronic acids.

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Expected Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong band around 1350 cm⁻¹.

-

C-O Stretch (Methoxy): A band in the 1000-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.[5]

-

C-Br Stretch: An absorption in the 500-700 cm⁻¹ region.[5]

Protocol for FT-IR Analysis:

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7][8] This reaction is a powerful method for the formation of carbon-carbon bonds.[7]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of an organic halide (the coupling partner for our boronic acid), forming a Pd(II) complex.[9]

-

Transmetalation: The organic group from the boronic acid (in this case, the 2-bromo-4-methoxy-6-fluorophenyl group) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[8]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

Rationale: This protocol provides a general procedure for coupling this compound with an aryl bromide. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

Reaction Setup: To a dry reaction flask, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via syringe, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its unique substitution pattern offers a platform for the creation of complex molecules with potential applications in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are still emerging, this guide provides a robust framework for its characterization and utilization. The provided protocols, grounded in established scientific principles, empower researchers to confidently explore the full synthetic potential of this valuable compound.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki-Miyaura Couplings Is Not What You Think.

- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.

-

MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-6-fluorophenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Bromo-4-methoxy-6-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and critical safety considerations. Emphasis is placed on the widely employed lithiation-borylation strategy, with a detailed exploration of reaction mechanisms, optimization parameters, and the rationale behind procedural choices. This guide aims to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of this compound

This compound is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its trifunctionalized aromatic core, featuring bromine, fluorine, and methoxy substituents, offers multiple points for molecular elaboration, making it an attractive building block for the synthesis of complex organic molecules. The presence of the boronic acid moiety allows for the formation of new carbon-carbon bonds with a high degree of chemo- and regioselectivity. This compound and its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.

The strategic placement of the substituents on the phenyl ring imparts specific electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methoxy group can modulate electronic properties and solubility. The bromine atom serves as a versatile handle for further functionalization, including additional cross-coupling reactions.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several synthetic strategies. The most common and efficient method involves the directed ortho-metalation of a suitable precursor, followed by quenching with a boron electrophile. This approach offers high regioselectivity, which is crucial for the synthesis of polysubstituted aromatic compounds.

The Lithiation-Borylation Pathway: A Method of Choice

The most logical and widely adopted synthetic route commences with the commercially available starting material, 3-bromo-5-fluoroanisole.[1][2][3][4][5] This pathway leverages the directing effect of the methoxy group in an ortho-lithiation reaction, followed by borylation to introduce the boronic acid functionality at the C2 position.

The causality behind this strategic choice lies in the ability of the methoxy group to coordinate with the lithium atom of an organolithium base, thereby directing deprotonation to the adjacent ortho position. The fluorine atom at the 5-position further acidifies the C6 proton, but the directing effect of the methoxy group generally favors lithiation at the C2 position. The bromine atom at the 3-position remains intact during this process, providing a handle for subsequent transformations.

In-Depth Experimental Protocol: Lithiation-Borylation of 3-Bromo-5-fluoroanisole

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the lithiation-borylation of 3-bromo-5-fluoroanisole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-5-fluoroanisole | ≥98% | Commercially Available | Starting material |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Strong base |

| Triisopropyl borate | ≥98% | Commercially Available | Boron electrophile |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Reaction solvent |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | Reagent Grade | For workup |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |

| Brine (saturated NaCl solution) | Prepared in-house | For washing | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |

Step-by-Step Methodology

Step 1: Reaction Setup and Inert Atmosphere

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture and oxygen, which can quench the organolithium reagent and react with the boronic acid product.

Step 2: Lithiation

-

To the reaction flask, add 3-bromo-5-fluoroanisole (1.0 eq.).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions, such as decomposition of the organolithium intermediate.

-

Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The slow addition helps to control the exothermicity of the reaction.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.

Step 3: Borylation

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture. This reagent serves as the boron source.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). This extended stirring ensures complete reaction of the lithiated intermediate with the borate ester.

Step 4: Hydrolysis and Workup

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2). This hydrolyzes the borate ester to the desired boronic acid.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Mechanistic Insights and Rationale

The success of this synthesis hinges on a deep understanding of the underlying reaction mechanisms.

Directed ortho-Metalation

The key to the regioselectivity of this synthesis is the directed ortho-metalation (DoM) step. The methoxy group on the starting material acts as a directed metalation group (DMG). The lone pair of electrons on the oxygen atom of the methoxy group coordinates with the lithium ion of n-butyllithium, bringing the base in close proximity to the ortho-proton at the C2 position. This chelation-assisted deprotonation is kinetically favored over deprotonation at other positions on the aromatic ring.

Borylation and Hydrolysis

The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. This forms a tetracoordinate borate complex. Subsequent acidic workup protonates the oxygen atoms of the borate ester, leading to the elimination of isopropanol and the formation of the final boronic acid product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety and Handling Considerations

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

-

Cryogenic Temperatures: Use caution when handling dry ice and acetone. Wear cryogenic gloves and safety glasses.

-

Corrosive Reagents: Hydrochloric acid is corrosive. Handle in a fume hood with appropriate PPE.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The lithiation-borylation of 3-bromo-5-fluoroanisole is a robust strategy that provides the desired product with high regioselectivity. By understanding the underlying mechanisms and adhering to the detailed experimental protocol, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science.

References

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]

- Aggarwal, V. K., & O'Brien, C. J. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol.

-

PubChem. (n.d.). 3-Bromo-5-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-bromo-3-fluoro-5-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Bromo-5-fluoroanisole. Retrieved from [Link]

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

- Suzuki, A. (1999). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides as new reagents for the synthesis of polysubstituted aromatic compounds. Chemical Reviews, 90(6), 879-933.

Sources

An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic Acid: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Potential of a Unique Phenylboronic Acid Derivative

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics and advanced materials. Among the vast arsenal of chemical tools available, arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly intriguing derivative: 2-Bromo-4-methoxy-6-fluorophenylboronic acid. Its unique substitution pattern—a bromine atom, a methoxy group, and a fluorine atom—offers a trifecta of reactive and modulating sites, making it a highly versatile reagent for the synthesis of complex molecular architectures.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple cataloging of properties to provide a deeper understanding of the causality behind experimental choices, ensuring that the protocols described are not just a series of steps but a self-validating system for success. By grounding key claims in authoritative sources, this guide aims to be a trustworthy and expert companion in the laboratory.

Section 1: Core Structural and Physicochemical Profile

This compound is a white to off-white solid that is a valuable asset in the synthetic chemist's toolbox. A thorough understanding of its fundamental properties is the first step toward its effective utilization.

Molecular and Physical Data

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1315476-03-9 | [1] |

| Molecular Formula | C₇H₇BBrFO₃ | [1] |

| Molecular Weight | 248.84 g/mol | [1] |

| SMILES | OB(C1=C(F)C=C(OC)C=C1Br)O | [1] |

| Purity | ≥98% | [1] |

Spectral Data for Structural Elucidation

While specific, publicly available, detailed spectra for this compound are not readily found in the searched literature, the expected spectral characteristics can be inferred from the analysis of similar compounds. Researchers should always confirm the structure of their materials using their own analytical data.

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and with each other. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents, sometimes not being observed.

Expected ¹³C NMR Spectral Characteristics: The carbon NMR spectrum will provide valuable information on the carbon framework. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will show characteristic shifts and coupling. The carbon of the methoxy group will appear in the typical upfield region for such functionalities.

Section 2: Synthesis and Purification Strategies

The synthesis of this compound typically involves a multi-step sequence starting from a readily available substituted benzene derivative. A plausible and commonly employed synthetic route is outlined below.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule points towards 1-bromo-3-fluoro-5-methoxybenzene as a key starting material. The boronic acid functionality can be introduced via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Lithiation of 1-Bromo-3-fluoro-5-methoxybenzene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the THF.

-

To this cooled solution, add a solution of 1-bromo-3-fluoro-5-methoxybenzene in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

Step 2: Borylation and Hydrolysis

-

To the freshly prepared aryllithium species, add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.

Purification of the Final Product

Purification of arylboronic acids can sometimes be challenging. A common and effective method is recrystallization.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Section 3: Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. The presence of the bromine atom provides a handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective introduction of different aryl or vinyl groups.

The Suzuki-Miyaura Reaction: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a robust and versatile method for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

-

Add the solvent mixture (e.g., toluene:water 4:1).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Section 4: Relevance in Drug Discovery and Medicinal Chemistry

The structural motifs accessible through the use of this compound are of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target protein. The methoxy group can also influence the pharmacokinetic properties of a molecule.

While specific examples of marketed drugs synthesized directly from this particular boronic acid were not found in the initial search, the core scaffold is present in numerous biologically active compounds. For instance, substituted biaryl structures are key components of various kinase inhibitors used in cancer therapy. The ability to sequentially functionalize the aromatic ring makes this reagent a powerful tool for building libraries of compounds for high-throughput screening.

Section 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Recommended Handling Procedures

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly sealed container in a dry and well-ventilated place.[1]

-

For long-term storage, it is recommended to keep the compound at 2-8 °C.[1]

Conclusion: A Versatile Reagent for Future Discoveries

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for the strategic and regioselective construction of complex molecular architectures. This guide has provided a comprehensive overview of its structural properties, synthesis, applications in Suzuki-Miyaura cross-coupling, and safe handling procedures. By understanding the principles and protocols outlined herein, researchers can effectively harness the potential of this reagent to drive innovation in drug discovery and materials science.

References

Sources

stability and storage of 2-Bromo-4-methoxy-6-fluorophenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a key building block in modern synthetic chemistry, valued for its utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form complex organic molecules. The presence of bromine, fluorine, and a methoxy group on the phenyl ring provides multiple points for synthetic diversification, making it a valuable reagent for drug discovery and materials science. However, the efficacy and reproducibility of reactions employing this and other arylboronic acids are critically dependent on their purity and stability. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity over time.

The Chemical Nature and Inherent Instabilities of Arylboronic Acids

Arylboronic acids are generally crystalline solids that are relatively stable to air and moisture compared to many other organometallic reagents. However, they are susceptible to several degradation pathways that can compromise their purity and reactivity. The primary modes of degradation are oxidative deboronation, protodeboronation, and the formation of anhydrides (boroxines).

Oxidative Deboronation: The Primary Degradation Pathway

The most significant degradation pathway for arylboronic acids is oxidative deboronation, which converts the boronic acid to the corresponding phenol.[1][2] This process is often initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air and light.[1] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[1] Subsequent hydrolysis of the resulting borate ester yields the phenol and boric acid.[1]

For this compound, the electronic effects of the substituents play a role in its susceptibility to oxidation. The methoxy group is electron-donating, which can increase the electron density at the boron-bearing carbon, potentially influencing the rate of the aryl migration step. Conversely, the electron-withdrawing fluorine atom can diminish electron density on the boron, which has been shown in some systems to enhance oxidative stability.[3]

Protodeboronation: A Slower Degradation in Aqueous Environments

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, to yield the corresponding arene. While generally a slower process than oxidative deboronation for many arylboronic acids, it can become significant under certain conditions, such as in aqueous solutions or in the presence of acids or bases.[4][5]

Boroxine Formation: The Reversible Dehydration

Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This is an equilibrium process that is favored by the removal of water. While boroxine formation is a reversible process and boroxines are often competent in cross-coupling reactions, the presence of both the boronic acid and its boroxine in a sample can lead to inconsistencies in stoichiometry and reaction kinetics. The equilibrium can be shifted back towards the boronic acid by the addition of water.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, a set of stringent storage and handling protocols should be implemented.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from oxygen, moisture, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[8] | Refrigeration slows down the rate of chemical degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen)[9] | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis. |

| Container | Tightly sealed, opaque vial | Prevents exposure to light, which can accelerate oxidative degradation. A tight seal is crucial to maintain an inert atmosphere and prevent moisture ingress.[10][11] |

| Environment | Dry, in a desiccator[10] | Further protects against moisture, which can lead to hydrolysis and protodeboronation. |

Step-by-Step Protocol for Long-Term Storage

-

Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is advisable to aliquot the this compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the laboratory atmosphere.

-

Inerting: Place the aliquots in a vacuum desiccator. Evacuate and backfill with a dry, inert gas such as argon or nitrogen at least three times to ensure a completely inert atmosphere.

-

Sealing: Tightly cap the vials. For added protection, wrap the cap and neck of the vial with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, CAS number (1315476-03-9), date of receipt/aliquotting, and any relevant safety information.

-

Refrigeration: Place the sealed and labeled vials inside a secondary container (e.g., a small box) and store them in a refrigerator at 2-8°C.[8] The secondary container provides an additional barrier and helps to organize the samples.

Handling Procedures

Proper handling is as crucial as correct storage to maintain the integrity of the compound.

-

Equilibration: Before opening a refrigerated vial, always allow it to warm to room temperature in a desiccator.[12] This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[13]

-

Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[10] If weighing out material, do so in a well-ventilated area or a chemical fume hood.

Visualizing Stability Factors and Degradation Pathways

The following diagrams illustrate the key factors influencing the stability of this compound and its primary degradation pathways.

Caption: Key Factors Influencing Stability.

Sources

- 1. pnas.org [pnas.org]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. reddit.com [reddit.com]

- 13. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Safe Handling and Application of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound's Role and Inherent Properties

2-Bromo-4-methoxy-6-fluorophenylboronic acid (CAS No. 1315476-03-9) is a substituted arylboronic acid, a class of compounds indispensable to modern synthetic chemistry.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a versatile building block for constructing complex molecular architectures.[2] Professionals in drug discovery and materials science frequently utilize such reagents to forge new carbon-carbon bonds, making them foundational to innovation.[3][4]

However, the very reactivity that makes this compound valuable necessitates a thorough and proactive approach to its handling. The boronic acid functional group, while generally stable, is susceptible to specific degradation pathways, and the halogenated, substituted aromatic ring presents its own set of toxicological considerations.[5][6] This guide provides a holistic framework for the safe and effective use of this compound, grounding every recommendation in the chemical principles that govern its behavior. The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, ensuring the integrity of your research and the well-being of laboratory personnel.

Section 1: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for CAS No. 1315476-03-9 is not publicly available, a comprehensive hazard assessment can be constructed based on the data for its structural isomer, 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid (CAS No. 957035-32-4), and the general properties of the arylboronic acid class.[7] The toxicological profiles of such closely related isomers are typically considered analogous for risk assessment purposes.

1.1 GHS Hazard Classification (Anticipated)

Based on available data for structural analogues, this compound should be handled as a hazardous substance with the following classifications under the Globally Harmonized System (GHS).[7]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |

Signal Word: Warning [7]

Hazard Pictograms:

1.2 Primary Routes of Exposure and Symptoms

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[7][8]

-

Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[7]

-

Eye Contact: The compound is a serious eye irritant. Contact can cause pain, redness, and watering.[7]

-

Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful.[9]

1.3 Chemical Stability and Reactivity Profile

Arylboronic acids are susceptible to several degradation pathways that must be understood to ensure both reagent integrity and safety.

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by aqueous acidic or basic conditions.[5]

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents, which can lead to the formation of phenol derivatives.[10]

-

Trimerization (Boroxine Formation): Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process, but the presence of water will favor the monomeric acid form.[11]

Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions and degradation.[9][12]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach combining engineering controls and appropriate PPE is essential.

2.1 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For weighing and transferring the solid, a certified chemical fume hood is mandatory to prevent inhalation of dust particles.[7][13]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[12][13]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be worn at all times when handling the compound.[7][8]

| PPE Category | Specification | Rationale for Use |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[13] | Protects eyes from dust particles and potential splashes.[7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] | Prevents skin contact. Gloves must be inspected before use and replaced immediately if contaminated or damaged. |

| Body Protection | A fully buttoned laboratory coat.[7] | Protects skin and personal clothing from accidental spills. |

| Respiratory | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[7] | Prevents inhalation of irritant dust particles. |

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to a strict operational protocol is the cornerstone of safe laboratory practice.

3.1 Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.[13]

-

Donning PPE: Put on all required PPE as specified in Section 2.2.

-

Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Use spatulas and other tools carefully to avoid generating airborne dust.[7]

-

Inert Atmosphere: For reactions sensitive to moisture or oxidation, which can degrade the boronic acid, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Post-Handling: After handling, thoroughly wash hands with soap and water.[7] Clean all contaminated surfaces. Contaminated clothing should be laundered separately before reuse.[7]

3.2 Storage Requirements

Proper storage is critical for maintaining the chemical's purity and preventing hazardous situations.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8]

-

Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended to prevent gradual degradation via oxidation and hydrolysis.[9]

-

Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration (2-8°C).

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][12]

3.3 Spill and Waste Disposal

-

Spill Response:

-

Minor Spills: For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7][8]

-

Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

-

-

Waste Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, filter paper) as hazardous chemical waste. All waste must be collected in properly sealed and clearly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Section 4: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[7][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a research environment, emphasizing critical safety checkpoints.

Caption: Logical workflow for the safe handling of this compound.

References

- Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid.

- Combi-Blocks. (2023, January 2). Safety Data Sheet: 2-Bromo-6-fluorophenylboronic acid.

- Fisher Scientific. (2010, August 30). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-fluorophenol.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- MedChemExpress. (2025, October 11). Safety Data Sheet: 2-Bromo-4'-fluoroacetophenone.

- O'Donovan, M. R., Mee, C. D., Fenner, S., & Teasdale, A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1104-1107.

- Patterson, D. E., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

-

PubChem. (n.d.). 2-Bromo-4-fluorophenylboronic acid. Retrieved from [Link]

- St. Jean, D. J., et al. (2012). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 45(9), 1575-1586.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Westcott, S. A. (2010). Boronic Acids in Drug Discovery. Topics in Current Chemistry, 294, 1-39.

-

Wikipedia contributors. (2023, December 28). Boronic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.com [fishersci.com]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. chemscene.com [chemscene.com]

A Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic Acid: Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-6-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a sterically encumbered boronic acid moiety flanked by bromine and fluorine atoms, and activated by a methoxy group, makes it a valuable reagent for the construction of complex biaryl and heteroaryl structures. This guide provides an in-depth overview of its commercial availability, key synthetic applications with a focus on palladium-catalyzed cross-coupling reactions, and essential safety and handling protocols.

Commercial Availability and Specifications

This compound is readily available from a range of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both academic research and process development needs.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |

| ChemScene[1] | ≥98%[1] | 1315476-03-9[1] | C₇H₇BBrFO₃[1] | 248.84[1] | Sealed in dry, 2-8°C[1] |

| CymitQuimica[2] | Research Grade | 1315476-03-9[2] | C₇H₇BBrFO₃ | 248.84 | 2-8°C |

| Hunan Huateng Pharmaceutical Co., Ltd. | ≥98% | 1315476-03-9 | C₇H₇BBrFO₃ | 248.85 | 2-8°C, dry |

It is crucial for researchers to obtain and consult the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for detailed information on purity, impurities, and handling procedures. The compound is typically supplied as a stable, crystalline solid.

Synthetic Utility: A Focus on Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.

The Rationale Behind Experimental Design

The ortho-bromo and ortho-fluoro substituents introduce significant steric hindrance around the boronic acid moiety. This steric bulk necessitates careful optimization of reaction conditions to achieve efficient coupling.

-

Choice of Catalyst: Highly active palladium catalysts are generally required. Systems employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective in promoting the coupling of sterically hindered substrates. These ligands facilitate the reductive elimination step of the catalytic cycle, which can be challenging with sterically demanding partners.

-

Base Selection: The choice of base is critical for the transmetalation step. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate (Na₂CO₃) to promote the formation of the reactive boronate species.

-

Solvent System: Aprotic polar solvents, such as 1,4-dioxane, dimethylformamide (DMF), or toluene, often in combination with water, are commonly employed to ensure the solubility of all reaction components, including the inorganic base.

The following diagram illustrates the key steps in a typical Suzuki-Miyaura catalytic cycle:

(2-Bromo-4-methoxy-6-fluorophenyl)boronic acid + Heteroaryl-Br --[Pd catalyst, Base]--> 2-(Heteroaryl)-3-fluoro-5-methoxy-bromobenzene

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific SDS for this exact compound is not publicly available, data from structurally similar compounds, such as 4-bromo-2-fluoro-6-methoxybenzeneboronic acid and 2-bromo-4-fluorophenol, can provide guidance. [3][4] Potential Hazards:

-

May cause skin and serious eye irritation. [3]* May cause respiratory irritation. [3]* Harmful if swallowed. [4][5] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [3][6]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [3][6]Avoid breathing dust. [3]Wash hands thoroughly after handling. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place. [5]Recommended storage temperature is often between 2-8°C. [1]* Spills: In case of a spill, avoid generating dust. [3]Sweep up the solid material and place it in a suitable container for disposal. [5] Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the construction of complex molecular architectures. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a key reagent for medicinal chemists and drug development professionals. A thorough understanding of the reaction parameters required to overcome its inherent steric hindrance, coupled with strict adherence to safety protocols, will enable researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

-

Brown, A. D. et al. (2001). Discovery and SAR of org 24598-a selective glycine uptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(15), 2007–2009. Available at: [Link]

- Google Patents. (1999). Process for preparing biaryl compounds. US5922898A.

-

Grokipedia. (n.d.). ORG-24598. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078–15083. Available at: [Link]

- Google Patents. (1993). Synthesis of bromobiphenyls. US5254776A.

- Google Patents. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. CN103724206A.

- Google Patents. (2010). A method for preparing fluorinated biaryl compounds in pure aqueous solution. CN101857517A.

-

El-Shishtawy, R. M. et al. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2014(6), 289-303. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]